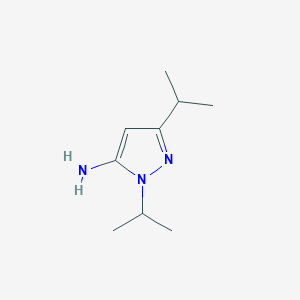

1,3-bis(propan-2-yl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-di(propan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(2)8-5-9(10)12(11-8)7(3)4/h5-7H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIFHDGLVAFHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-10-2 | |

| Record name | 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Pyrazole Scaffolds in Organic Synthesis and Advanced Materials Science

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov These scaffolds are not commonly found in nature, but their synthetic analogues are prevalent in a multitude of scientific fields, from pharmaceuticals and agrochemicals to materials science. nih.gov In organic synthesis, pyrazoles are highly valued for their versatile reactivity and are used as starting materials for constructing more complex heterocyclic systems. scirp.org The arrangement of nitrogen atoms within the ring allows for various substitution patterns, influencing the molecule's electronic properties and biological activity. mdpi.com

The utility of pyrazole derivatives is extensive. In medicinal chemistry, the pyrazole core is a key pharmacophore in numerous clinically approved drugs, including anti-inflammatory agents like celecoxib, and various protein kinase inhibitors used in oncology. nih.gov The interest in pyrazole derivatives has surged due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comresearchgate.net

In the realm of advanced materials science, pyrazole scaffolds are investigated for the development of new materials with specific optical or electrical properties. ontosight.ai Their ability to form stable complexes with metal ions makes them crucial components in coordination chemistry, leading to the creation of novel catalysts and materials with unique magnetic and luminescent properties. bohrium.comresearchgate.net The ongoing development of greener and more efficient synthetic methods, including the use of magnetic nanoparticles as catalysts, continues to expand the accessibility and application of pyrazole-based scaffolds. bohrium.com

Significance of Functionalized Aminopyrazoles As Versatile Building Blocks and Ligands

Functionalized aminopyrazoles, particularly 5-aminopyrazoles, represent an exceptionally useful class of chemical intermediates. nih.gov The presence of a reactive amino group on the pyrazole (B372694) ring makes these compounds valuable and versatile building blocks for the synthesis of a wide array of fused heterocyclic systems. scirp.orgnih.gov These fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are of significant interest due to their structural resemblance to purine (B94841) bases found in DNA and RNA, leading to profound pharmacological activities. nih.gov

The synthetic utility of 5-aminopyrazoles stems from their ability to act as binucleophiles, reacting with various electrophilic reagents to construct complex molecular architectures. nih.gov The most common synthetic route to 5-aminopyrazoles involves the condensation reaction between β-ketonitriles and hydrazines. nih.gov This adaptability has made them indispensable in combinatorial chemistry and drug discovery programs. nih.gov

Furthermore, the nitrogen atoms of the pyrazole ring and the exocyclic amino group provide excellent coordination sites for metal ions. This makes aminopyrazoles effective ligands in coordination chemistry. nih.gov The resulting metal complexes have applications in catalysis and as models for bioinorganic systems. researchgate.netresearchgate.net The specific substituents on the pyrazole ring, such as the isopropyl groups in 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine, can precisely tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the metal complex. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Bis Propan 2 Yl 1h Pyrazol 5 Amine

Single-Crystal X-ray Diffraction Studies

For 5-aminopyrazole derivatives, a key structural question is the potential for tautomerism. The compound can theoretically exist in the 5-amino form (1,3-bis(propan-2-yl)-1H-pyrazol-5-amine) or the 5-imino tautomer (1,3-bis(propan-2-yl)-1,5-dihydro-4H-pyrazol-5-imine). X-ray crystallography can definitively distinguish between these forms by locating the positions of hydrogen atoms and characterizing the carbon-nitrogen bond lengths of the exocyclic amino/imino group. Studies on related 5-aminopyrazoles have shown that the amino tautomer is generally the more stable form in the solid state. nih.govbath.ac.ukresearchgate.netnih.gov

The diffraction data would also reveal the conformation of the two isopropyl substituents. The pyrazole (B372694) ring itself is expected to be largely planar. The isopropyl groups attached to the C3 and N1 positions will adopt conformations that minimize steric hindrance. The torsion angles describing the orientation of these groups relative to the pyrazole ring would be precisely determined, providing a complete picture of the molecule's three-dimensional shape. fu-berlin.de

The way molecules pack in a crystal is governed by a network of intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) and the pyrazole ring N-H (if present in a particular tautomer, though less likely for this N1-substituted compound) can act as hydrogen bond donors, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a detailed map of the atomic connectivity and spatial relationships within this compound.

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. For this compound, the following signals are anticipated:

Amino (-NH₂) Protons: A broad singlet, whose chemical shift is sensitive to solvent, concentration, and temperature.

Pyrazole C4-H Proton: A sharp singlet, typically found in the aromatic region.

Isopropyl Methine (-CH) Protons: Two distinct septets, due to coupling with the six methyl protons of each isopropyl group. The differing electronic environments of the N1- and C3-positions would lead to different chemical shifts for these two methine protons.

Isopropyl Methyl (-CH₃) Protons: Two distinct doublets, corresponding to the twelve methyl protons. Each doublet arises from coupling to the adjacent methine proton.

The precise chemical shifts can offer clues about the molecule's conformation in solution. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as in a 2D NOESY experiment, can be used to identify protons that are close in space, which helps to determine the preferred orientation of the isopropyl groups relative to the pyrazole ring. spbu.ruresearchgate.net

Table 1: Expected ¹H NMR Chemical Shift Assignments

Note: Chemical shifts are estimations based on data for analogous structures and can vary with solvent and experimental conditions. sci-hub.stresearchgate.netnetlify.appresearchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected:

Pyrazole Ring Carbons: Three signals for C3, C4, and C5. The C3 and C5 carbons, being attached to nitrogen and an amino group respectively, will have characteristic chemical shifts that differ significantly from the C4 carbon.

Isopropyl Carbons: Four signals in total. Two for the methine carbons (-CH) and two for the methyl carbons (-CH₃), reflecting the different environments at the N1 and C3 positions.

Table 2: Expected ¹³C NMR Chemical Shift Assignments

Note: Chemical shifts are estimations based on data for analogous structures and can vary with solvent and experimental conditions. cdnsciencepub.comresearchgate.netresearchgate.netias.ac.in

While 1D NMR provides essential information, 2D NMR techniques are required for unambiguous assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a clear correlation between the methine proton and the methyl protons within each isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would be used to definitively assign the C4, methine, and methyl carbon signals by linking them to their known proton signals.

From the N1-isopropyl methine proton to the pyrazole C5.

From the C3-isopropyl methine proton to the pyrazole C4 and C5.

From the pyrazole C4-H proton to C3 and C5. These long-range correlations are crucial for confirming the substitution pattern on the pyrazole ring. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of whether they are connected through bonds. spbu.ru NOESY correlations between protons on the isopropyl groups and the C4-H proton would provide evidence for the preferred rotational conformation of the isopropyl groups. researchgate.netresearchgate.net

Together, these advanced NMR techniques provide a comprehensive and unambiguous characterization of the molecular structure of this compound in solution, complementing the solid-state data from X-ray crystallography. chim.itnih.govfrontiersin.orgnih.gov

Table of Mentioned Compounds

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is characterized by vibrations associated with the amine group, the pyrazole ring, and the isopropyl substituents.

The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes. iu.edu.sa An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.

The C-H stretching vibrations of the isopropyl groups and the pyrazole ring are anticipated in the 2850-3000 cm⁻¹ range. Aliphatic C-H bending vibrations for the methyl (CH₃) and methine (CH) groups of the isopropyl substituents typically appear in the 1365-1470 cm⁻¹ region.

The pyrazole ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce absorptions in the 1400-1600 cm⁻¹ range. nih.gov C-N stretching vibrations from both the ring and the amine group are typically observed in the 1200-1350 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

Interactive Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 2975 - 2950 | Asymmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) | Strong |

| 2875 - 2865 | Symmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) | Strong |

| ~2890 | C-H Stretch | Methine (-CH) | Medium |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |

| 1580 - 1500 | C=N Stretch | Pyrazole Ring | Medium |

| 1500 - 1420 | C=C Stretch | Pyrazole Ring | Medium |

| 1470 - 1450 | Asymmetric C-H Bend | Methyl (-CH₃) | Medium |

| 1385 - 1365 | Symmetric C-H Bend (Umbrella) | Methyl (-CH₃) | Strong |

| 1350 - 1200 | C-N Stretch | Pyrazole Ring / Amine | Medium |

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of the pyrazole ring and the isopropyl substituents. rsc.orgnih.gov

In the Raman spectrum of this compound, the symmetric "ring breathing" mode of the pyrazole nucleus is expected to produce a strong and characteristic signal. The C-C stretching vibrations of the isopropyl groups will also be prominent. Aromatic C-H stretching modes are typically observed as weak bands in Raman spectra. researchgate.net

The symmetric stretching and bending vibrations of the C(CH₃)₂ moiety in the isopropyl groups are expected to be strong Raman scatterers. Analysis of depolarization ratios can help distinguish between symmetric (polarized, ρ < 0.75) and asymmetric (depolarized, ρ ≈ 0.75) vibrational modes, aiding in a more detailed assignment of the spectral bands. nih.gov

The table below outlines the anticipated Raman shifts and their corresponding vibrational modes.

Interactive Table: Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Pyrazole Ring |

| 2975 - 2950 | Asymmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) |

| 2940 - 2920 | Symmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) |

| 1580 - 1550 | Ring Stretch | Pyrazole Ring |

| 1470 - 1440 | C-H Bend | Isopropyl (-CH(CH₃)₂) |

| 1300 - 1200 | C-N Stretch | Pyrazole Ring |

| 1000 - 950 | Symmetric Ring Breathing | Pyrazole Ring |

| 900 - 800 | C-C Stretch | Isopropyl Skeleton |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unambiguously confirming the molecular formula of a compound.

The molecular formula of this compound is C₁₂H₂₁N₃, with a calculated monoisotopic mass of approximately 207.1735 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a distinct molecular ion (M⁺˙) peak at m/z 207. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for this molecule would involve the isopropyl groups. A prominent fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from one of the isopropyl groups to form a stable secondary carbocation, resulting in a fragment ion at m/z 192. Another common fragmentation is the loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via McLafferty rearrangement. The base peak in the spectrum is often the most stable fragment; for this compound, the fragment at m/z 164, corresponding to the loss of an isopropyl group, is a likely candidate.

Predicted mass spectrometry data and potential fragment assignments are detailed in the following table.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 207 | [C₁₂H₂₁N₃]⁺˙ | C₁₂H₂₁N₃ | Molecular Ion (M⁺˙) |

| 192 | [M - CH₃]⁺ | C₁₁H₁₈N₃ | Loss of a methyl radical from an isopropyl group |

| 164 | [M - C₃H₇]⁺ | C₉H₁₄N₃ | Loss of an isopropyl radical |

| 122 | [C₉H₁₄N₃ - C₃H₆]⁺ or [M - C₃H₇ - C₃H₅]⁺ | C₆H₈N₃ | Further fragmentation, loss of propene |

| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.ch The chromophore in this compound is the aminopyrazole ring system.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. physchemres.org The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands, usually below 300 nm for pyrazole derivatives. nih.govresearchgate.net

The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy and have a much lower molar absorptivity (intensity) compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak band at a longer wavelength. The presence of the amine group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted pyrazole ring due to the extension of the conjugated system.

The expected electronic transitions are summarized in the table below.

Interactive Table: UV-Vis Spectroscopy and Electronic Transitions for this compound

| Wavelength Range (λ_max, nm) | Molar Absorptivity (ε) | Type of Transition | Orbitals Involved |

| 220 - 280 | High ( > 10,000) | π → π | π (Pyrazole Ring) → π (Pyrazole Ring) |

| 280 - 340 | Low ( < 1,000) | n → π | n (Nitrogen lone pair) → π (Pyrazole Ring) |

Computational and Quantum Mechanical Investigations of this compound Remain Largely Unexplored

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules. Such studies typically involve the optimization of molecular structures to find the most stable conformations. Following this, a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra, can be predicted to complement experimental findings.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into a molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability and can elucidate phenomena such as intramolecular charge transfer. Global and local reactivity descriptors, including chemical hardness and chemical potential, are also derived from these calculations to predict how the molecule will interact with other chemical species.

Investigations into intermolecular interactions and the prediction of supramolecular assemblies are also vital areas of computational chemistry. These studies help in understanding how molecules interact with each other to form larger, organized structures, which is fundamental in materials science and crystal engineering.

Despite the importance of these computational methods in chemical research, their application to this compound has not been documented in the accessible scientific literature. Consequently, detailed data on its optimized molecular structure, predicted spectroscopic parameters, frontier molecular orbital analysis, and intermolecular interaction behavior are currently unavailable. Further theoretical research is necessary to elucidate these fundamental properties and to understand the potential applications of this specific pyrazole derivative.

Computational Chemistry and Quantum Mechanical Investigations of 1,3 Bis Propan 2 Yl 1h Pyrazol 5 Amine

Intermolecular Interactions and Supramolecular Assembly Prediction

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) via Natural Bond Orbital (NBO) Analysis

The key interactions involve the delocalization of electron density from lone pairs (LP) of nitrogen and oxygen atoms to the anti-bonding orbitals (π* or σ) of neighboring bonds. These delocalizations, often referred to as hyperconjugative interactions, are crucial in understanding the molecule's electronic structure. For instance, the interaction between the lone pair of a pyrazole (B372694) nitrogen atom and the π anti-bonding orbital of an adjacent C=C bond signifies electron delocalization within the aromatic ring.

Furthermore, intramolecular hydrogen bonds can be identified and quantified. A plausible hydrogen bond could exist between the amine group's hydrogen and a nitrogen atom on the pyrazole ring. The strength of these interactions is estimated by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. While π-π stacking is typically an intermolecular phenomenon, NBO analysis can hint at the potential for such interactions by examining the electron density of the pyrazole ring.

Table 1: Selected Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N5 | π* (C3-C4) | 5.8 | Intramolecular hyperconjugation |

| LP (1) N1 | σ* (C5-N6) | 2.3 | Intramolecular hyperconjugation |

| LP (2) N6 | σ* (N1-C5) | 1.2 | Intramolecular hyperconjugation |

| σ (N6-H) | σ* (C5-N1) | 0.9 | Intramolecular hydrogen bond |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. Atom numbering is based on a standard representation of the pyrazole ring.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov For this compound, the Hirshfeld surface would likely reveal prominent red spots, indicating close contacts associated with hydrogen bonding, particularly involving the amine group and the pyrazole nitrogen atoms.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. crystalexplorer.net Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. crystalexplorer.net The distribution and shape of the points in the plot are characteristic of specific interaction types.

Table 2: Percentage Contributions of Intermolecular Contacts in this compound Derived from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 55.2 |

| C···H/H···C | 20.5 |

| N···H/H···N | 15.8 |

| C···C | 4.3 |

| N···C/C···N | 3.1 |

| Other | 1.1 |

Note: The data in this table is illustrative and based on typical values for similar molecular systems.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP map indicate the regions of varying electrostatic potential.

In the MEP map of this compound, the regions of most negative potential (typically colored red) are expected to be located around the nitrogen atoms of the pyrazole ring and the amine group, indicating their susceptibility to electrophilic attack. Conversely, the regions of most positive potential (typically colored blue) are likely to be found around the hydrogen atoms of the amine group and the C-H bonds, suggesting these are the sites for potential nucleophilic attack. The intermediate potential regions are usually colored green.

This charge distribution analysis is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as substrates or receptors in a biological system.

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecular polarizability (α) and hyperpolarizability (β). nih.gov

Theoretical calculations can predict the NLO properties of a molecule by computing these parameters. For this compound, the presence of a π-conjugated pyrazole ring system and an electron-donating amine group suggests that it may exhibit NLO properties. The delocalization of π-electrons across the molecule can lead to a significant hyperpolarizability.

The calculated values of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be used to assess the NLO potential of the compound. A large β value is indicative of a strong NLO response. These theoretical predictions can guide the experimental synthesis and characterization of new NLO materials. nih.gov

Table 3: Theoretically Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of this compound

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | 3.5 D |

| Polarizability (α) in esu | 1.8 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) in esu | 6.2 x 10⁻³⁰ esu |

Note: The data in this table is illustrative and based on typical values for similar molecular systems.

Coordination Chemistry and Metal Complexation with 1,3 Bis Propan 2 Yl 1h Pyrazol 5 Amine

Ligand Design Principles and Coordination Modes of Substituted Aminopyrazoles

Substituted aminopyrazoles are versatile ligands in coordination chemistry, offering multiple binding sites and the ability to form stable complexes with a wide range of transition metals. The design of these ligands is guided by several key principles to influence the structure, stability, and reactivity of the resulting metal complexes.

The pyrazole (B372694) ring itself provides two nitrogen atoms, N1 and N2, which can coordinate to a metal center. The amino group at the C5 position introduces an additional coordination site. The substituents on the pyrazole ring, in this case, the two isopropyl groups at the C1 and C3 positions, play a crucial role in dictating the steric environment around the metal center. These bulky groups can influence the coordination number and geometry of the metal complex, potentially leading to the formation of complexes with unusual structures and reactivities.

Substituted aminopyrazoles can exhibit various coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the N2 atom of the pyrazole ring or the nitrogen atom of the amino group. The choice of the coordination site can be influenced by the nature of the metal ion and the reaction conditions.

Bidentate Coordination: The ligand can chelate to a metal center using both the N2 atom of the pyrazole ring and the nitrogen atom of the amino group, forming a stable five-membered ring. This is a common coordination mode for 5-aminopyrazole ligands.

Bridging Coordination: The pyrazolate anion, formed upon deprotonation of the N1-H proton, can act as a bridging ligand between two metal centers. This can lead to the formation of dinuclear or polynuclear complexes. The amino group can also participate in bridging, further increasing the structural diversity of the resulting complexes.

The electronic properties of the aminopyrazole ligand are also important. The amino group is an electron-donating group, which increases the electron density on the pyrazole ring and enhances its σ-donor ability. This can lead to the formation of strong metal-ligand bonds. The interplay between the steric hindrance from the isopropyl groups and the electronic effects of the amino group in 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine allows for fine-tuning of the properties of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of the metal salt, solvent, and reaction conditions (e.g., temperature, stoichiometry) can influence the nature of the final product.

Depending on the coordination mode of the ligand and the reaction conditions, both mononuclear and polynuclear complexes can be formed.

Mononuclear Complexes: When the ligand acts as a monodentate or a bidentate chelating ligand, mononuclear complexes are typically formed. In these complexes, a single metal ion is coordinated to one or more aminopyrazole ligands. The stoichiometry of the complex depends on the coordination number of the metal ion and the charge of the ligand.

Polynuclear Complexes: When the pyrazole ring is deprotonated, the resulting pyrazolate anion can bridge two or more metal centers, leading to the formation of dinuclear, trinuclear, or even polymeric structures. The bulky isopropyl groups on the ligand can play a role in directing the self-assembly of these polynuclear architectures.

The formation of either mononuclear or polynuclear complexes can be controlled by adjusting the pH of the reaction mixture. In acidic or neutral conditions, the ligand is likely to remain protonated and act as a chelating ligand, favoring the formation of mononuclear complexes. In basic conditions, the N1-H proton can be removed, leading to the formation of pyrazolate-bridged polynuclear complexes.

A variety of spectroscopic techniques are employed to characterize the synthesized metal complexes and to elucidate their electronic and magnetic properties.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer transitions between the metal and the ligand. These spectra can help in determining the coordination geometry of the metal center.

IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the aminopyrazole ligand. The vibrational frequencies of the N-H and C=N bonds in the pyrazole ring and the amino group are sensitive to coordination. A shift in these frequencies upon complexation can provide evidence for the involvement of these groups in bonding to the metal ion.

Mössbauer Spectroscopy: For iron complexes, 57Fe Mössbauer spectroscopy is a valuable technique for determining the oxidation state, spin state, and coordination environment of the iron center. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters are sensitive to the electronic structure of the iron ion.

SQUID Magnetometry: Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of the complexes as a function of temperature. This data provides information about the spin state of the metal ions and the nature of any magnetic interactions between them in polynuclear complexes (ferromagnetic or antiferromagnetic coupling).

| Technique | Information Obtained |

| UV-Vis Spectroscopy | d-d transitions, charge-transfer bands, coordination geometry. |

| IR Spectroscopy | Coordination mode of the ligand, changes in bond vibrations upon complexation. |

| Mössbauer Spectroscopy | Oxidation state, spin state, and coordination environment of iron ions. |

| SQUID Magnetometry | Magnetic susceptibility, spin state, magnetic coupling in polynuclear complexes. |

Structural Insights into Coordination Geometries via X-ray Crystallography of Metal-Pyrazole Complexes

For complexes of this compound, X-ray crystallography would be crucial to:

Confirm the coordination mode of the ligand (monodentate, bidentate, or bridging).

Determine the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).

Elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding.

Provide structural details for mononuclear and polynuclear architectures.

| Metal Ion | Coordination Geometry | Representative Bond Lengths (Å) (M-N) | Representative Bond Angles (°) (N-M-N) |

| Cu(II) | Distorted Square Planar | 1.95 - 2.10 | 85 - 95, 160 - 175 |

| Ni(II) | Octahedral | 2.05 - 2.15 | 88 - 92, 175 - 180 |

| Fe(II) | Octahedral | 2.10 - 2.20 | 87 - 93, 174 - 180 |

| Co(II) | Tetrahedral | 1.98 - 2.08 | 105 - 115 |

Note: The data in this table is representative of typical values for transition metal complexes with aminopyrazole ligands and is not specific to this compound.

Catalytic Applications of Pyrazole-Based Metal Complexes

Transition metal complexes with pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The versatility of the pyrazole scaffold allows for the tuning of the catalyst's activity and selectivity by modifying the substituents on the ligand.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound are expected to be soluble in common organic solvents, making them suitable for use as homogeneous catalysts. Potential applications include:

Oxidation Reactions: Pyrazole-based complexes of metals like iron, copper, and cobalt have been shown to catalyze the oxidation of various substrates, including alcohols and hydrocarbons.

Polymerization Reactions: Late transition metal complexes with pyrazole-containing ligands have been used as catalysts for the polymerization of olefins.

Cross-Coupling Reactions: Palladium and nickel complexes with pyrazole-based ligands can be effective catalysts for C-C and C-N bond-forming reactions.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. While the discrete metal complexes of this compound are homogeneous catalysts, they can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The bulky isopropyl groups on the ligand can create a specific steric environment around the metal center, which may lead to enhanced selectivity in catalytic reactions. Further research is needed to explore the full catalytic potential of metal complexes derived from this compound.

Reaction Mechanisms in Catalytic Cycles

The catalytic activity of metal complexes is fundamentally governed by the sequence of elementary steps that constitute the catalytic cycle. For complexes incorporating the this compound ligand, understanding these mechanistic pathways is crucial for optimizing reaction conditions and designing more efficient catalysts. While detailed mechanistic studies specifically involving this ligand are not extensively documented in the public literature, its structural and electronic properties allow for the postulation of its role in well-established catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgyoutube.com

A catalytic cycle is a multistep process in which a catalyst is regenerated after each turn of the cycle. The primary elementary steps involved in many transition metal-catalyzed reactions include oxidative addition, reductive elimination, migratory insertion, and transmetalation. libretexts.orgcsbsju.edu

Fundamental Steps in Catalytic Cycles

The function of a catalyst is to provide a lower-energy pathway for a chemical transformation. This is achieved through a series of stoichiometric reactions involving the catalyst and the substrates, which together form the catalytic cycle. Key steps are detailed below.

| Step | Description | Change in Metal Oxidation State | Change in Coordination Number |

| Oxidative Addition | A substrate (e.g., an aryl halide) adds to the metal center, breaking a bond in the substrate and forming two new bonds to the metal. | Increases by 2 | Increases by 2 |

| Reductive Elimination | Two ligands on the metal center couple and are eliminated as a single molecule, forming a new bond. | Decreases by 2 | Decreases by 2 |

| Ligand Exchange | A ligand in the coordination sphere of the metal is replaced by another from the solution. | No change | No change |

| Deprotonation/Amine Coordination | An amine substrate coordinates to the metal center, and a base removes a proton to form a metal-amido complex. | No change | Varies |

This table presents a simplified overview of common elementary steps in catalysis.

Proposed Catalytic Cycle for a Palladium-Catalyzed C-N Cross-Coupling Reaction

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling amines with aryl halides using a palladium catalyst. wikipedia.org The this compound ligand (L) can, in principle, support such a catalytic cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle. youtube.comlibretexts.org

The proposed cycle, illustrated with a generic Pd(0) complex bearing the aminopyrazole ligand, involves the following key stages:

Oxidative Addition : The cycle begins with the active catalyst, a low-valent Pd(0) species coordinated to the aminopyrazole ligand, L. This complex reacts with an aryl halide (Ar-X). The palladium center inserts itself into the Ar-X bond, breaking it and forming two new bonds (Pd-Ar and Pd-X). This process is known as oxidative addition because the oxidation state of palladium increases from 0 to +2. csbsju.edu The bulky isopropyl groups on the ligand can influence the rate and efficiency of this step.

Amine Coordination and Deprotonation : Following oxidative addition, the amine substrate (R₂NH) coordinates to the electron-deficient Pd(II) center, typically displacing a weakly bound ligand. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido (Pd-NR₂) complex. This step is crucial for activating the amine for the subsequent bond-forming step. libretexts.org

Reductive Elimination : This is the final and product-forming step of the cycle. The aryl group and the amido group, which are cis- to each other on the palladium center, couple to form the new C-N bond of the product aryl amine (Ar-NR₂). libretexts.orgcsbsju.edu Simultaneously, the oxidation state of palladium is reduced from +2 back to 0, and the active catalyst, Pd(0)L, is regenerated, ready to begin another cycle. The steric bulk provided by ligands is known to facilitate this step. youtube.com

Summary of the Proposed Pd(0)/Pd(II) Catalytic Cycle

The table below outlines the key intermediates and transformations in the proposed catalytic cycle for the Buchwald-Hartwig amination facilitated by a palladium complex with the this compound ligand.

| Stage | Intermediate Species | Palladium Oxidation State | Description |

| Catalyst Activation | L-Pd(0) | 0 | The active catalyst is a Pd(0) complex coordinated by the aminopyrazole ligand (L). |

| Oxidative Addition | L-Pd(II)(Ar)(X) | +2 | The aryl halide (Ar-X) adds to the Pd(0) center. |

| Ligand Exchange & Deprotonation | L-Pd(II)(Ar)(NR₂) | +2 | The amine substrate coordinates and is deprotonated by a base to form an amido complex. |

| Reductive Elimination | L-Pd(0) + Ar-NR₂ | 0 | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. |

This table outlines the proposed mechanistic pathway for a palladium-catalyzed C-N coupling reaction.

The efficiency of each step in the cycle can be significantly influenced by the electronic and steric properties of the this compound ligand. The electron-donating nature of the pyrazole and amine moieties can affect the reactivity of the palladium center, while the bulky isopropyl groups play a critical role in promoting key steps like reductive elimination. youtube.comrug.nl Further experimental and computational studies are required to fully elucidate the precise mechanistic details for catalysts based on this specific ligand.

Supramolecular Architectures and Self Assembly of 1,3 Bis Propan 2 Yl 1h Pyrazol 5 Amine Derivatives

Role of N-H···N, N-H···O, C-H···O, and C-H···π Interactions in Solid-State Structures

The solid-state structures of pyrazole (B372694) derivatives are significantly influenced by a network of hydrogen bonds and other weak interactions. The pyrazole ring itself is a versatile supramolecular synthon, featuring both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2). nih.gov This dual nature allows for the formation of various hydrogen-bonded motifs, including dimers, trimers, tetramers, and extended polymeric chains known as catemers. nih.govresearchgate.netnih.gov

N-H···N Interactions: The most prominent interaction in the self-assembly of NH-pyrazoles is the N-H···N hydrogen bond. researchgate.net These interactions can lead to the formation of cyclic dimers or infinite chains, effectively guiding the molecular packing in the crystal lattice. researchgate.net In derivatives of 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine, both the pyrazole N-H and the amine N-H₂ groups can act as hydrogen bond donors, while the pyrazole N2 atom and the amine nitrogen can act as acceptors. Studies on structurally similar compounds, such as 3,5-disubstituted-4-amino-1H-pyrazoles, show that supramolecular layers can form featuring extensive N–H···N hydrogen bonds. researchgate.net However, steric hindrance from bulky substituents like isopropyl or t-butyl groups can influence which potential hydrogen bond donors and acceptors participate in the network. For instance, in the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, it was noted that while some N-H groups participate in forming hydrogen-bonded layers, one of the amine's hydrogen atoms does not engage in any directional intermolecular contact, likely due to steric constraints. researchgate.net

N-H···O and C-H···O Interactions: When functional groups containing oxygen, such as carboxylates or carbonyls, are introduced into the pyrazole derivative, N-H···O and C-H···O hydrogen bonds become significant structure-directing forces. The amine or pyrazole N-H groups can form strong hydrogen bonds with the oxygen acceptor. Additionally, activated C-H bonds, such as those on the pyrazole ring or the isopropyl methine group, can act as weak hydrogen bond donors to oxygen acceptors, further stabilizing the crystal packing.

The interplay between these varied interactions is summarized in the table below, highlighting their typical roles in pyrazole derivatives.

| Interaction Type | Donor | Acceptor | Typical Role in Solid-State Structure |

| N-H···N | Pyrazole N-H, Amine N-H | Pyrazole N2, Amine N | Formation of primary motifs like dimers and catemers. nih.govresearchgate.net |

| N-H···O | Pyrazole N-H, Amine N-H | Carbonyl O, Ether O, etc. | Linking functionalized pyrazoles into extended networks. |

| C-H···O | Pyrazole C-H, Alkyl C-H | Carbonyl O, Ether O, etc. | Secondary stabilization of the crystal lattice. |

| C-H···π | Alkyl C-H | Pyrazole Ring π-system | Fine-tuning of molecular orientation and packing. researchgate.net |

Design and Engineering of Extended Supramolecular Networks

The predictable nature of hydrogen bonding in pyrazole systems allows for the rational design and engineering of extended supramolecular networks. By modifying the substituents on the pyrazole core, it is possible to control the dimensionality and topology of the resulting assembly.

The functionalization of the pyrazole scaffold is a key strategy in creating complex architectures. nih.gov For example, introducing substituents capable of forming multiple hydrogen bonds can transform simple chain or dimer motifs into two-dimensional sheets or three-dimensional frameworks. nih.gov In a study of 3,5-dimethyl-4-aryl-1H-pyrazoles, it was demonstrated that changing a terminal substituent on the aryl group from nitro (NO₂) to amino (NH₂) drastically altered the supramolecular structure. The nitro-substituted compound formed one-dimensional polymeric catemers, whereas the amino-substituted version gave rise to a 2D network of hydrogen bonds, where molecules were linked through both pyrazole N-H···N and amine N-H···N interactions. nih.gov

This principle is directly applicable to derivatives of this compound. The amine group at the 5-position is a critical handle for engineering extended networks. It can be functionalized to introduce other groups (e.g., amides, ureas) that present additional hydrogen bond donors and acceptors, thereby increasing the complexity and dimensionality of the resulting supramolecular structure. Furthermore, the use of pyrazole-based ligands in coordination chemistry allows for the construction of robust metal-organic frameworks (MOFs), where metal ions act as nodes connecting the pyrazole ligands into highly ordered, porous structures. acs.org The design of such networks relies on the directional nature of both the coordination bonds to the metal and the hydrogen bonds between the ligands.

Crystal Engineering Principles Applied to Functionalized Pyrazoles

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The application of these principles to functionalized pyrazoles allows for a degree of control over their solid-state structures and, consequently, their physical properties.

A key principle is the concept of the "supramolecular synthon," which is a robust and predictable unit of intermolecular interactions. In pyrazole chemistry, the N-H···N bonded dimer or catemer is a primary synthon. nih.gov Crystal engineers can design molecules that favor one synthon over another by manipulating steric and electronic factors. For instance, bulky substituents at the 3 and 5 positions, such as the isopropyl groups in this compound, can sterically hinder the formation of planar tetrameric motifs and instead favor the formation of dimers or linear chains. nih.gov

A semi-quantitative model has been proposed that explains the resulting hydrogen-bond motifs as a combination of the steric and electronic effects of the substituents at the C3 and C5 positions. nih.gov By carefully selecting functional groups, one can tune the acidity of the N-H protons and the basicity of the acceptor nitrogen atoms, thereby influencing the strength and geometry of the hydrogen bonds. The introduction of additional functional groups, such as halogens for halogen bonding or aromatic rings for π-stacking, provides access to a wider range of intermolecular interactions that can be used to direct the crystal packing. rsc.org This multi-interaction approach is essential for building complex and functional supramolecular architectures from pyrazole-based building blocks.

Future Prospects and Emerging Research Avenues

Innovations in Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, traditionally relying on methods like the condensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions involving diazo compounds. mdpi.comresearchgate.netrsc.org However, the demand for more complex, highly functionalized pyrazole architectures has spurred significant innovation in synthetic strategies.

A major advancement lies in transition-metal-catalyzed C-H functionalization . rsc.org This powerful technique allows for the direct attachment of new functional groups to the pyrazole ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach offers a more efficient and atom-economical route to a wide array of substituted pyrazoles. researchgate.net Rhodium(III)-catalyzed processes, for example, have been developed for the regioselective synthesis of polyfunctionalized furans bearing pyrazole cores. researchgate.net

Another transformative approach is the adoption of flow chemistry . researchgate.net This technique, where reactions are run in continuous-flow reactors rather than in traditional batches, offers enhanced control over reaction parameters, improved safety profiles, and greater scalability. scilit.comnih.gov Flow chemistry has been successfully applied to the two-stage synthesis of pyrazoles from acetophenones, demonstrating a high-yielding method applicable to a wide range of substrates. galchimia.com This technology is particularly advantageous for managing hazardous intermediates, such as diazo compounds, which are sometimes used in pyrazole synthesis. mdpi.com

Furthermore, multicomponent reactions (MCRs) are gaining prominence for their efficiency. mdpi.com MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all initial components, adhering to principles of pot, atom, and step economy. mdpi.com Green chemistry principles are also being integrated through methods like microwave-assisted synthesis and solvent-free grinding techniques, which offer faster reaction times and higher yields compared to conventional methods. nih.gov These innovative methodologies are collectively expanding the accessible chemical space for complex pyrazole-based structures. mdpi.com

Exploration of Novel Material Science Applications (e.g., Photophysical Properties, Organic Light-Emitting Diodes)

The unique electronic properties of the pyrazole ring make its derivatives highly attractive for applications in materials science. researchgate.net Fused pyrazoles, in particular, can exhibit exceptional photophysical properties due to their planar structures and extended π-conjugation. mdpi.comnih.gov These characteristics are crucial for the development of organic optoelectronic materials. nih.gov

One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs) . Pyrazoline derivatives, a reduced form of pyrazoles, have been investigated as materials for OLEDs due to their high fluorescence quantum yields and strong luminescence. nih.govresearchgate.net Certain pyrazoline-based materials can function as both the hole-transporting layer and the emissive layer in an OLED device, exhibiting bright blue or green electroluminescence. researchgate.net The introduction of pyrazole chromophores into molecular structures has been shown to increase conjugation and aromaticity, enhancing their light-emitting properties. nih.gov

The versatility of pyrazole chemistry allows for fine-tuning of these photophysical properties. By strategically adding different functional groups to the pyrazole core, researchers can alter the absorption and emission spectra, making these compounds suitable for a range of applications, including fluorescent probes and chemosensors for detecting metal ions. nih.gov

Advanced Computational Techniques for Predictive Modeling in Pyrazole Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development in pyrazole chemistry. eurasianjournals.com Advanced techniques provide deep insights into the structural, electronic, and functional properties of pyrazole derivatives, enabling predictive modeling that guides experimental work. eurasianjournals.comeurasianjournals.com

Density Functional Theory (DFT) is a cornerstone of this computational effort. DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and analyze electronic structures. nih.govtandfonline.com These theoretical calculations allow researchers to understand intramolecular interactions, such as hydrogen bonding, that stabilize specific conformations. nih.gov The results from DFT studies often show excellent agreement with experimental data from X-ray crystallography and NMR spectroscopy. nih.govtandfonline.com Furthermore, DFT can be used to calculate quantum chemical descriptors that help rationalize the reactivity and electronic properties of novel pyrazole derivatives. bohrium.comnih.gov

Beyond DFT, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of pyrazole derivatives, which is particularly important for understanding their interactions with biological targets. eurasianjournals.com For drug discovery applications, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate molecular structures with biological activity. nih.gov Emerging technologies such as machine learning and artificial neural networks (ANN) are being leveraged to build highly predictive QSAR models, for instance, to forecast the antitumor activity of novel anthrapyrazole analogues. eurasianjournals.combenthamdirect.com These computational approaches offer a cost-effective and efficient means to design novel compounds with desired properties, from new therapeutics to advanced materials. eurasianjournals.com

Table 1: Computational Methods in Pyrazole Chemistry

| Computational Technique | Application in Pyrazole Research | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of molecular geometry, electronic structure, and vibrational spectra. nih.govresearchgate.net | Provides insights into molecular stability, reactivity (HOMO-LUMO energies), and electronic properties. eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior and conformational space. eurasianjournals.com | Reveals how pyrazole derivatives interact with their environment, such as biological receptors, over time. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. nih.gov | Identifies key structural features that influence the potency of pyrazole-based compounds. nih.gov |

| Machine Learning (e.g., ANN) | Development of advanced predictive models for biological activity. benthamdirect.com | Offers highly accurate predictions for designing novel compounds with enhanced therapeutic potential. eurasianjournals.combenthamdirect.com |

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The intersection of organic, inorganic, and materials chemistry is a particularly fertile ground for pyrazole research. The pyrazole unit, with its distinct nitrogen atoms, is an excellent chelating ligand for coordinating with metal ions. acs.orgresearchgate.netmdpi.com This property is extensively exploited to construct sophisticated supramolecular structures and functional inorganic materials.

A prime example of this interdisciplinary approach is the development of Pyrazole-Based Metal-Organic Frameworks (MOFs) . rsc.org MOFs are crystalline materials constructed from organic ligands (linkers) connected by inorganic metal nodes. dtu.dk Pyrazolate-based MOFs have demonstrated significant potential for a variety of applications. For instance, MOFs with open zinc sites have been shown to be highly effective for the rapid adsorption of iodine from water, a critical challenge in nuclear waste management. rsc.org Similarly, aluminum and zirconium-based pyrazole dicarboxylate MOFs have been developed for the selective and efficient capture of formaldehyde (B43269), a common indoor air pollutant. dtu.dkresearchgate.net By incorporating sulfonic acid groups, researchers have also created pyrazole-based MOFs that exhibit both magnetic and electrical properties. acs.org

The versatility of pyrazoles as ligands extends to the synthesis of discrete coordination complexes with diverse transition metals like palladium, cobalt, and nickel. acs.orgnih.gov These complexes can exhibit interesting catalytic, magnetic, and electronic properties, stemming from the interplay between the organic ligand and the metal center. acs.orgnih.gov Research into pyrazole-based organoarsine ligands for creating "Arsenic Coordination Materials" further highlights the creative blending of different chemical disciplines to yield novel materials with unique structures and potential applications in sensing. digitellinc.com This synergy between organic ligand design and inorganic coordination chemistry continues to drive the discovery of advanced materials.

Table 2: Examples of Pyrazole-Based Interdisciplinary Materials

| Material Type | Organic Component | Inorganic Component | Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | tris(4-(1H-pyrazol-4-yl)phenyl)amine | Zinc(II) ions | Capture of radioactive iodine from water. rsc.org |

| Metal-Organic Framework (MOF) | Pyrazole dicarboxylate | Aluminum(III) or Zirconium(IV) ions | Selective capture of formaldehyde from air. dtu.dkresearchgate.net |

| Multifunctional MOF | Bispyrazole ligand and 2-sulphono terephthalic acid | Cobalt(II) or Nickel(II) ions | Materials with combined electrical and magnetic properties. acs.org |

| Arsenic Coordination Material (AsCM) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zinc(II) or Nickel(II) ions | Potential for SO₂ sensing. digitellinc.com |

| Coordination Complex | Pyrazole/Pyrazolate | Palladium(II) | Precursors for catalysis and materials science. acs.org |

Q & A

Basic: What are the standard synthetic protocols for 1,3-bis(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, using isopropyl-substituted precursors under acidic or basic conditions (e.g., acetic acid or sodium ethoxide) at controlled temperatures (60–80°C) to form the pyrazole core. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the amine derivative. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation of the amine group. Variations in solvent polarity (e.g., ethanol vs. DMF) can alter reaction kinetics, with polar aprotic solvents accelerating cyclization but risking side reactions like over-alkylation .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR : The amine proton resonates at δ 3.8–4.2 ppm (broad singlet), while the isopropyl groups show doublets near δ 1.2–1.5 ppm. Aromatic pyrazole carbons appear at 140–150 ppm in ¹³C NMR.

- IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine functionality.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves steric effects from isopropyl groups. Hydrogen-bonding networks between amine groups and adjacent molecules are critical for lattice stability. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Basic: What are the common chemical reactions involving the amine group in this compound, and how are they monitored?

Methodological Answer:

The amine group participates in:

- Acylation : Reacting with acetyl chloride in dichloromethane (0°C, triethylamine base) forms N-acetyl derivatives. Reaction progress is tracked via TLC (Rf shift) or disappearance of the amine IR peak.

- Oxidation : Controlled oxidation with KMnO₄/H₂SO₄ yields pyrazole N-oxide, confirmed by UV-Vis (λmax shift to 270–290 nm).

- Complexation : Coordination with transition metals (e.g., Cu²⁺) in ethanol generates chelates, characterized by ESI-MS and magnetic susceptibility measurements .

Advanced: How can reaction conditions be optimized to synthesize high-purity this compound for crystallographic studies?

Methodological Answer:

- Solvent Selection : Use anhydrous toluene for reflux to avoid hydrolysis.

- Catalysis : Add 5 mol% p-toluenesulfonic acid to accelerate cyclization while minimizing byproducts.

- Crystallization : Slow evaporation from a 1:3 chloroform/hexane mixture produces diffraction-quality crystals. Monitor supersaturation via turbidity probes to prevent premature nucleation.

- Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N ±0.3%) .

Advanced: How can computational tools like Multiwfn analyze the electronic structure and reactivity of this compound?

Methodological Answer:

- Electrostatic Potential (ESP) : Use Multiwfn to map ESP surfaces, identifying nucleophilic (amine group) and electrophilic (pyrazole ring) sites.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. A smaller gap (e.g., <4 eV) suggests higher reactivity toward electrophiles.

- Topological Analysis : Electron localization function (ELF) reveals lone-pair distribution on the amine, aiding in predicting hydrogen-bonding patterns .

Advanced: What factors influence the thermal stability of this compound, and how is decomposition studied?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (Td) are measured under N₂ (10°C/min). Steric hindrance from isopropyl groups increases Td (e.g., >200°C).

- Kinetic Studies : Apply the Kissinger method to DSC data to calculate activation energy (Ea). Higher Ea (>150 kJ/mol) correlates with slower decomposition.

- Gas Chromatography-MS : Identify volatile decomposition products (e.g., NH₃, isopropyl radicals) to infer degradation pathways .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound?

Methodological Answer:

- Analog Synthesis : Replace isopropyl groups with bulkier tert-butyl or electron-withdrawing CF₃ groups to modulate lipophilicity and binding affinity.

- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the amine and Thr373/Ser530 residues.

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50 determination) and compare with reference drugs like celecoxib .

Advanced: How do comparative crystallographic studies resolve contradictions in reported molecular geometries?

Methodological Answer:

- Polymorph Screening : Crystallize the compound under varied conditions (e.g., solvent, temperature) to identify polymorphs. Use SHELXL refinement to compare torsion angles and packing efficiencies.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N vs. N-H···π) in different crystal forms. Dominant H-bonding in one polymorph may explain divergent melting points or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.